molecular formula C10H11NO4 B2512250 3-Acetamido-4-methoxybenzoic acid CAS No. 130017-51-5

3-Acetamido-4-methoxybenzoic acid

Cat. No.: B2512250
CAS No.: 130017-51-5
M. Wt: 209.201
InChI Key: AATMJTHPDWWQRU-UHFFFAOYSA-N
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Description

3-Acetamido-4-methoxybenzoic acid, also known as AMBA, is an important organic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid, and is commonly used as a reagent in organic synthesis. It has been used in many research applications, including as a chromogenic reagent, a fluorescent dye, and a fluorescent probe. AMBA has also been used as a substrate for enzymes, such as esterases and amidases, and as an inhibitor of enzymes, such as cytochrome P450 isoforms.

Scientific Research Applications

Antiparasitic Applications

3-Acetamido-4-methoxybenzoic acid derivatives have shown potential in antiparasitic applications. In a study, derivatives of this compound, particularly those containing alkoxy, alkylthio, and alkylamino groups, demonstrated significant anti-coccidial activity. These findings suggest potential for the development of new antiparasitic agents (Rogers et al., 1964).

Antibacterial Activity

A recent discovery of new 3-acetamido-4-hydroxybenzoate esters, isolated from a marine bacterium, revealed notable antibacterial properties against E. coli and methicillin-sensitive Staphylococcus aureus. This suggests the potential use of this compound derivatives in developing new antibacterial agents (Jayanetti et al., 2019).

Flavor Molecule Encapsulation

In the food industry, derivatives of this compound, such as vanillic acid, have been successfully intercalated into nanoparticles for controlled flavor release. This encapsulation technique has implications for enhancing flavor stability and longevity in various food products (Hong et al., 2008).

Enzyme Inhibition for Medical Research

3-Acetamido-4-methyl benzoic acid derivatives have been identified as inhibitors of the protein tyrosine phosphatase 1B enzyme. This inhibition is significant in the context of medical research, particularly for the development of treatments for diseases like diabetes and obesity (Rakse et al., 2013).

Solubility and Interaction Studies

Research has been conducted on the solubility and interactions of various benzoic acid derivatives, including this compound, in different solvents. These studies are crucial for understanding the compound's behavior in various chemical environments and its potential applications in pharmaceuticals and other industries (Hart et al., 2015).

Properties

IUPAC Name

3-acetamido-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-8-5-7(10(13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATMJTHPDWWQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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